4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane
Description
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is a highly fluorinated brominated alkane with a complex structure featuring six fluorine atoms, two bromine atoms, and a trifluoromethyl group.
Structure
3D Structure
Properties
Molecular Formula |
C6H3Br2F9 |
|---|---|
Molecular Weight |
405.88 g/mol |
IUPAC Name |
4,5-dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane |
InChI |
InChI=1S/C6H3Br2F9/c7-1-2(8)3(9,5(12,13)14)4(10,11)6(15,16)17/h2H,1H2 |
InChI Key |
VLFYBSVEZRHACY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane typically involves the halogenation of a suitable precursor. One common method involves the bromination of a hexafluoropentane derivative using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are fed into a reactor under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 4 and 5 are primary sites for nucleophilic substitution. Key observations include:
-
Bromine displacement occurs under basic conditions (e.g., KOH, DBU) to form mono- or di-substituted products, depending on stoichiometry and reaction time .
-
Steric hindrance from the trifluoromethyl group reduces substitution rates at position 3.
Example Reaction Pathway:
Elimination Reactions
Elimination dominates under strongly basic or high-temperature conditions, yielding fluorinated alkenes:
| Base | Solvent | Temperature (°C) | Product Formation (%) |
|---|---|---|---|
| KOH (1.3 equiv) | HO | 20 | 100% |
| DBU (1 equiv) | EtO | 20 | 95% |
Halogen Exchange Reactions
Bromine atoms participate in halogen-exchange reactions with iodine monochloride (ICl) under UV light:
Radical Bromination Pathways
Under UV irradiation, the compound undergoes radical chain reactions:
-
Mechanism : Homolytic cleavage of C-Br bonds generates bromine radicals, leading to allylic bromination .
-
Byproducts : Minor tetrafluorobenzene derivatives form via debromination .
Electronic Effects
-
The electron-withdrawing nature of fluorine atoms stabilizes transition states in elimination reactions.
-
Trifluoromethyl groups increase electrophilicity at adjacent carbons.
Steric Effects
-
Bulky substituents hinder nucleophilic attack at position 3, directing reactivity to positions 4 and 5 .
Stability and Degradation
Scientific Research Applications
Material Science Applications
Fluorinated Polymers:
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane is used in the synthesis of fluorinated polymers. These materials are known for their exceptional thermal stability and chemical resistance. The incorporation of this compound into polymer matrices can lead to enhanced properties suitable for advanced applications in coatings and electronics.
Table 1: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Chemical Resistance | Excellent |
| Application Areas | Coatings, Electronics |
Medicinal Chemistry Applications
Drug Development:
The compound's unique structure makes it a candidate for developing pharmaceuticals that target specific biological pathways. Its bromine atoms can serve as leaving groups in nucleophilic substitution reactions, facilitating the synthesis of complex organic molecules.
Case Study:
A study demonstrated the use of 4,5-dibromo derivatives in synthesizing inhibitors for acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The fluorinated compound showed promising results in enhancing the potency of these inhibitors through strategic modifications.
Environmental Applications
Fluorinated Greenhouse Gases:
Due to its high fluorine content, this compound is studied as a potential greenhouse gas. Research indicates that while it is stable and non-toxic under normal conditions, its impact on global warming potential needs careful evaluation.
Table 2: Environmental Impact Assessment
| Parameter | Measurement |
|---|---|
| Global Warming Potential | Moderate |
| Toxicity | Low |
| Persistence | High |
Mechanism of Action
The mechanism by which 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane exerts its effects involves the interaction of its bromine and fluorine atoms with various molecular targets. The bromine atoms can participate in electrophilic substitution reactions, while the fluorine atoms can influence the electronic properties of the molecule, making it more reactive towards nucleophiles. The compound can also form stable complexes with metal ions, which can be used in catalysis and other applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs based on substituents, backbone structure, and functional groups.
Fluorinated Alkanes and Alkenes
- 1,1,1,2,2,4,4,5,5,5-Decafluoro-3,3-bis(trifluoromethyl)pentane ([36591-89-6])
- Structure : Fully fluorinated pentane with two trifluoromethyl groups at C3.
- Comparison : Lacks bromine but shares high fluorine content and trifluoromethyl substituents. Likely exhibits superior thermal stability but reduced reactivity compared to the brominated target compound. Applications may overlap in lubricants or coatings .
- 1,1,1,2,3,4,4,5,5,5-Decafluoro-3-(pentafluoroethyl)-2-(trifluoromethyl)pentane ([354-97-2])
- Structure : Decafluoro backbone with a pentafluoroethyl group and trifluoromethyl substituent.
- Comparison : Similar fluorine density but lacks bromine. The pentafluoroethyl group may enhance hydrophobicity, whereas bromine in the target compound could enable radical-mediated reactions (e.g., polymerization or flame retardation) .
Brominated Fluorinated Compounds
- 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran Structure: Dibromo-substituted dihydrofuran with aromatic phenyl groups. Comparison: Shares bromine substituents but differs in backbone (dihydrofuran vs. pentane). The aromatic rings in this compound suggest π-π stacking interactions, unlike the aliphatic target compound. Both may act as halogen-bond donors, but the dihydrofuran derivative is more suited for crystal engineering .
Methoxy-Fluorinated Propane Derivatives
- 1,1,2,3,3,3-Hexafluoro-1-methoxy-2-(trifluoromethyl)propane ([163702-08-7]) Structure: Methoxy group replaces one fluorine in a hexafluoropropane backbone. Toxicology data for this analog are also incomplete, highlighting a common research gap in halogenated compounds .
Biological Activity
4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane (CAS Number: 4259-29-4) is a halogenated organic compound that has garnered interest due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C3Br2F6 |
| Molecular Weight | 309.83 g/mol |
| Density | 2.257 g/cm³ |
| Boiling Point | 75.028 °C |
| Flash Point | -0.823 °C |
These properties indicate that the compound is a dense liquid with a relatively low boiling point, which may influence its biological interactions and applications.
Pharmacological Effects
Research into the biological activity of halogenated compounds suggests they can exhibit a range of pharmacological effects. For this compound specifically:
- Antimicrobial Activity : Preliminary studies have indicated that halogenated compounds can possess antimicrobial properties. In vitro tests could be conducted to evaluate the effectiveness of this compound against various bacterial strains.
- Anticancer Potential : Similar compounds have shown promise in cancer research due to their ability to interact with cellular pathways involved in proliferation and apoptosis. Case studies involving structurally related compounds indicate potential mechanisms through which they may inhibit tumor growth.
- Toxicity Profiles : The toxicity of halogenated compounds is a significant concern. Studies have shown that exposure to certain brominated compounds can lead to adverse health effects, including endocrine disruption and neurotoxicity. The specific toxicity profile of this compound needs to be elucidated through targeted toxicity assays.
Case Studies
Several studies highlight the biological implications of similar halogenated compounds:
- Study on Antimicrobial Activity : A study published in the Journal of Organic Chemistry demonstrated that brominated compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli . This suggests that this compound may similarly affect these pathogens.
- Cancer Research : A review in Organofluorine Chemistry indicated that fluorinated compounds could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This mechanism may also be applicable to the compound .
Research Findings
Recent findings emphasize the importance of further research into the biological activities of halogenated organic compounds:
- Electrophilic Character : The electrophilic nature of halogenated compounds allows them to engage in nucleophilic substitutions with biomolecules . This characteristic can lead to both beneficial therapeutic effects and potential toxicity.
- Computational Studies : In silico studies have suggested that halogenated compounds can interact with key proteins involved in cellular signaling pathways . Understanding these interactions is crucial for assessing both efficacy and safety.
Q & A
Q. What are the established synthetic methodologies for 4,5-Dibromo-1,1,1,2,2,3-hexafluoro-3-(trifluoromethyl)pentane, and what are the critical parameters influencing yield and purity?
Synthetic routes typically involve sequential halogenation and fluorination steps. Bromination may employ dibromination agents like N-bromosuccinimide (NBS) under radical initiation, while fluorination could utilize sulfur tetrafluoride (SF₄) or metal fluoride catalysts (e.g., KF) to replace hydroxyl or carbonyl groups. Critical parameters include:
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : Resolves stereochemistry and confirms bromine/fluorine positions via electron density maps. Example: C–Br bond lengths (~1.9–2.0 Å) and F–C–F angles (~109.5°) .
- NMR spectroscopy : ¹⁹F NMR identifies distinct fluorinated environments (e.g., CF₃ vs. CF₂ groups), while ¹H NMR detects residual protons.
- Mass spectrometry (HRMS) : Validates molecular weight (theoretical ~435.8 g/mol) and isotopic patterns for Br/F .
Q. How can researchers determine key physical properties such as solubility and thermal stability?
- Solubility : Test in fluorinated solvents (e.g., hexafluorobenzene) via gravimetric analysis.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C expected for perfluorinated chains). NIST data for analogous compounds suggest low volatility (boiling points >150°C) .
Advanced Research Questions
Q. How can contradictory spectroscopic data between studies be resolved?
Discrepancies in NMR or crystallographic data may arise from isomerism or solvent effects. Strategies include:
- Variable-temperature NMR : Assess dynamic behavior (e.g., rotational barriers in CF₃ groups).
- DFT calculations : Compare computed vs. experimental chemical shifts or bond angles.
- Redetermination of crystal structures : Use high-resolution synchrotron X-ray diffraction to resolve ambiguities in heavy-atom positions .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Molecular dynamics (MD) simulations : Model steric effects from bulky CF₃ and Br groups.
- DFT-based transition state analysis : Calculate activation energies for Br/F substitution pathways (e.g., SN2 vs. radical mechanisms).
- Electrostatic potential maps : Identify electron-deficient regions (e.g., near Br atoms) prone to nucleophilic attack .
Q. How can researchers evaluate environmental persistence and degradation pathways?
- Accelerated aging studies : Expose the compound to UV light, heat, or aqueous conditions (pH 3–11) and monitor degradation via LC-MS.
- Ecotoxicity assays : Use microbial models (e.g., Pseudomonas putida) to assess biodegradation potential.
- Theoretical modeling : Predict half-life using EPI Suite or SPARC software, considering high fluorine content’s resistance to hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
